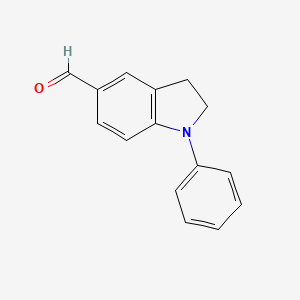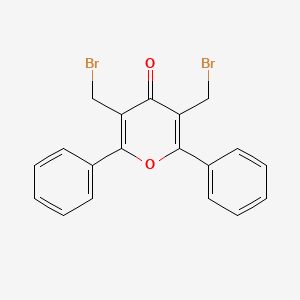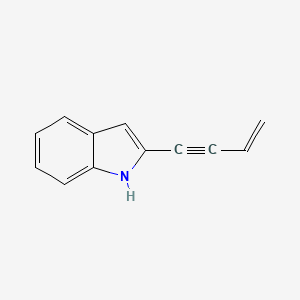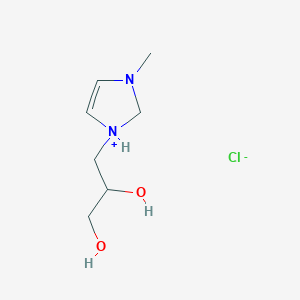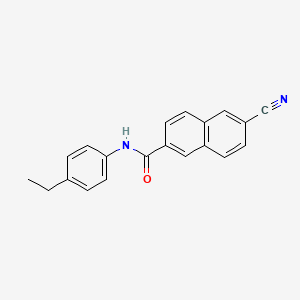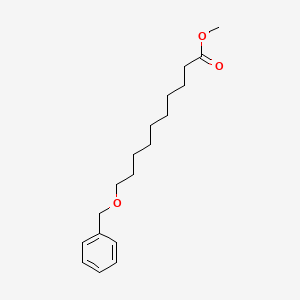
Methyl 10-(benzyloxy)decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-(benzyloxy)decanoate is an organic compound that belongs to the class of esters It is characterized by a long aliphatic chain with a benzyloxy group attached to the tenth carbon atom and a methyl ester group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 10-(benzyloxy)decanoate typically involves the esterification of 10-(benzyloxy)decanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of solid acid catalysts can enhance the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde and other oxidation products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 10-(benzyloxy)decanol.
Substitution: Various substituted decanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 10-(benzyloxy)decanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 10-(benzyloxy)decanoate largely depends on its chemical reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The benzyloxy group can interact with biological molecules, potentially modifying their activity.
Comparison with Similar Compounds
Methyl 10-hydroxydecanoate: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Methyl decanoate: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
Benzyl 10-(benzyloxy)decanoate: Similar but with a benzyl ester group instead of a methyl ester group.
Properties
CAS No. |
144482-51-9 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
methyl 10-phenylmethoxydecanoate |
InChI |
InChI=1S/C18H28O3/c1-20-18(19)14-10-5-3-2-4-6-11-15-21-16-17-12-8-7-9-13-17/h7-9,12-13H,2-6,10-11,14-16H2,1H3 |
InChI Key |
WEPCWBUYXUWMRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


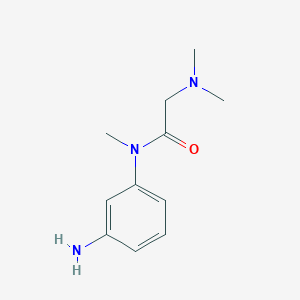
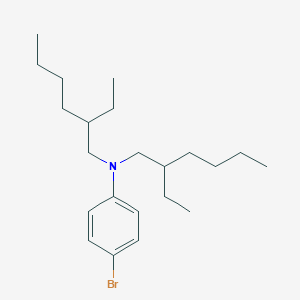
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
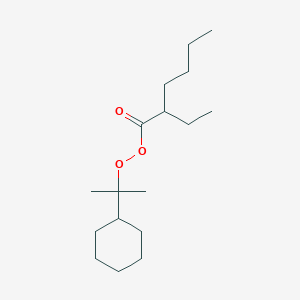
![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
